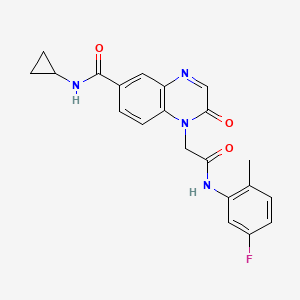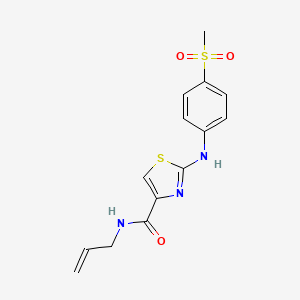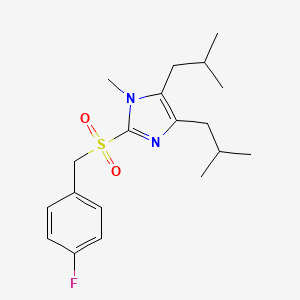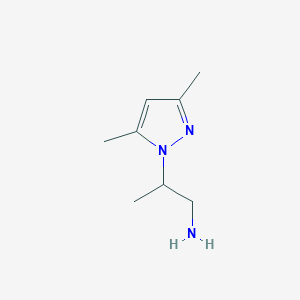
2,4-Dichloro-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4Cl2F3N and a molecular weight of 230.02 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 . The SMILES string representation is Nc1c(Cl)cc(Cl)cc1C(F)(F)F .Physical And Chemical Properties Analysis
This compound is a solid or liquid at room temperature . Further physical and chemical properties such as boiling point, melting point, flash point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pesticide and Herbicide Synthesis
- Intermediate in Pesticide and Herbicide Production: This chemical serves as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. It is critical in preparing compounds used for agricultural purposes (Zhou Li-shan, 2002).
Nonlinear Optical Materials
- Nonlinear Optical (NLO) Applications: Studies have indicated that this compound, along with its derivatives, could be potentially useful in nonlinear optical materials. This is due to their electronic and vibrational properties, which are essential for NLO applications (B. Revathi et al., 2017).
Mesomorphic Properties
- Impact on Mesomorphic Properties: Research on derivatives of this compound has shown significant effects on the nematic-isotropic transition temperature in certain compounds. This can have implications in the study and development of liquid crystals and related materials (H. Hasegawa et al., 1989).
Synthetic Processes
- Novel Pesticide Synthesis: This chemical plays a role in the synthesis of novel pesticides like Bistrifluron, showcasing its utility in creating compounds with potent pest-controlling properties (Liu An-chan, 2015).
Reaction Studies
- Studies in Chemical Reactions: It's also used in the study of chemical reactions, such as the investigation of reaction selectivity and mechanisms. This contributes to a broader understanding of chemical synthesis processes (Monika Tripathi et al., 2017).
Molecular Structure Analysis
- Vibrational Analysis and Molecular Structure: Detailed vibrational analysis and studies on molecular structure, such as those using Fourier Transform-Infrared and Raman techniques, are conducted on this compound. These analyses are crucial for understanding its electronic and molecular properties (M. Arivazhagan et al., 2012).
Synthon for Isoxazoles and Triazines
- Synthesis of Isoxazoles and Triazines: It's used in novel synthetic pathways to create isoxazoles and triazines, which have various applications in organic chemistry and medicinal chemistry (L. Strekowski et al., 1995).
Spectroscopic Investigations
- Spectroscopic Studies: The compound is subject to spectroscopic studies to understand its vibrational, structural, thermodynamic, and electronic properties, contributing significantly to molecular spectroscopy (S. Saravanan et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound is used as an intermediate in the synthesis of various other compounds . Therefore, its targets would depend on the specific compounds it is used to synthesize.
Mode of Action
The mode of action of 2,4-Dichloro-3-(trifluoromethyl)aniline is related to its role as an intermediate in chemical reactions. It participates in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, this compound can act as a nucleophile, transferring its organic group from boron to palladium .
Biochemical Pathways
As an intermediate in chemical synthesis, it contributes to the formation of various compounds that can affect different biochemical pathways .
Pharmacokinetics
As a chemical intermediate, its bioavailability would be determined by the properties of the final compound it is used to synthesize .
Result of Action
As an intermediate in chemical synthesis, it contributes to the formation of various compounds that can have diverse molecular and cellular effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates requires specific reaction conditions . Furthermore, the compound’s stability may be affected by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a refractive index of 1.522, a boiling point of 98-100 °C at 0.6 mmHg, and a density of 1.532 g/mL at 25 °C
Cellular Effects
It is known that the compound can cause skin irritation and serious eye irritation
Molecular Mechanism
It is known that the compound can cause allergic skin reactions , suggesting that it may interact with immune system molecules
Eigenschaften
IUPAC Name |
2,4-dichloro-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFCJCIFXVDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2618531.png)

![2-(p-Tolyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B2618533.png)



![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2618537.png)

![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2618541.png)
![N-[(1-Methyl-4-methylsulfanylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2618542.png)
![Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride](/img/structure/B2618544.png)

![1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2618549.png)
![1-(5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/structure/B2618550.png)
